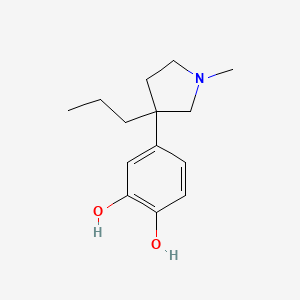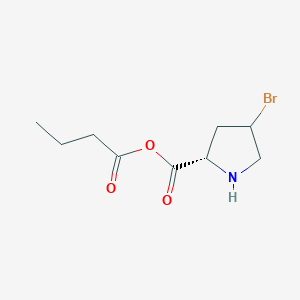
(2S)-4-Bromopyrrolidine-2-carboxylic butyric anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-4-Bromopyrrolidine-2-carboxylic butyric anhydride is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The bromine substitution at the 4-position and the presence of a butyric anhydride moiety make this compound unique and potentially useful in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-Bromopyrrolidine-2-carboxylic butyric anhydride typically involves the following steps:
Formation of Carboxylic Acid: The carboxylic acid group at the 2-position can be introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Anhydride Formation: The final step involves the formation of the butyric anhydride moiety. This can be achieved by reacting the carboxylic acid with butyric anhydride in the presence of a dehydrating agent like acetic anhydride or phosphorus pentoxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with various nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Hydroxylated derivatives or oxides.
Reduction: De-brominated products or hydrogenated derivatives.
Substitution: Amino, thiol, or alkoxy derivatives.
Wissenschaftliche Forschungsanwendungen
(2S)-4-Bromopyrrolidine-2-carboxylic butyric anhydride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate or as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S)-4-Bromopyrrolidine-2-carboxylic butyric anhydride involves its interaction with specific molecular targets and pathways. The bromine atom and the butyric anhydride moiety may contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromopyrrolidine-2-carboxylic acid: Similar structure but lacks the butyric anhydride moiety.
Pyrrolidine-2-carboxylic acid: Lacks both the bromine atom and the butyric anhydride moiety.
Butyric anhydride: Lacks the pyrrolidine ring and the bromine atom.
Uniqueness
(2S)-4-Bromopyrrolidine-2-carboxylic butyric anhydride is unique due to the combination of the bromine atom at the 4-position and the butyric anhydride moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H14BrNO3 |
|---|---|
Molekulargewicht |
264.12 g/mol |
IUPAC-Name |
butanoyl (2S)-4-bromopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C9H14BrNO3/c1-2-3-8(12)14-9(13)7-4-6(10)5-11-7/h6-7,11H,2-5H2,1H3/t6?,7-/m0/s1 |
InChI-Schlüssel |
BSFRUXOTZQWLLI-MLWJPKLSSA-N |
Isomerische SMILES |
CCCC(=O)OC(=O)[C@@H]1CC(CN1)Br |
Kanonische SMILES |
CCCC(=O)OC(=O)C1CC(CN1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



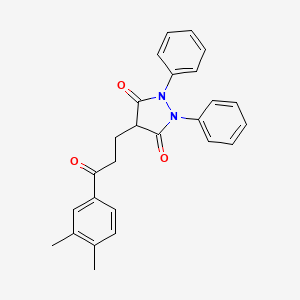
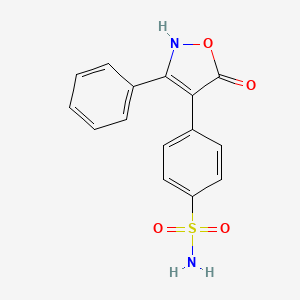
![2-(2-Chloroethoxy)dibenzo[b,d]furan](/img/structure/B12888444.png)
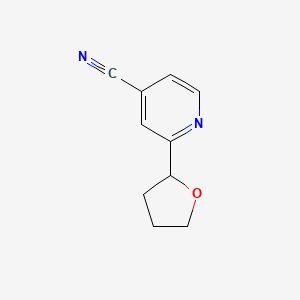
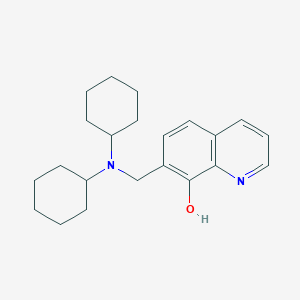

![N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]-7-chloroquinolin-4-amine](/img/structure/B12888450.png)
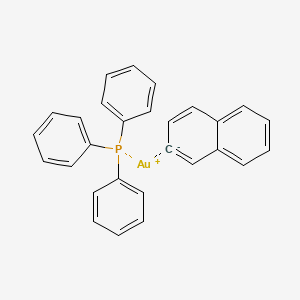


![(E)-1-[5-(4-Nitrophenyl)furan-2-yl]-N-(4-pentylphenyl)methanimine](/img/structure/B12888467.png)
